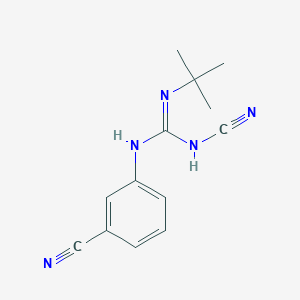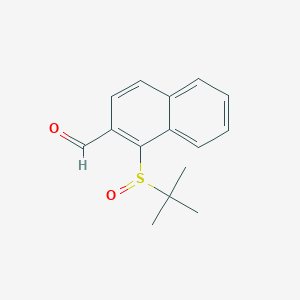![molecular formula C45H63BF12Si3 B12571500 [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] CAS No. 305364-67-4](/img/structure/B12571500.png)
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boranetriyl core bonded to three tetrafluorophenylene groups, each further connected to di-tert-butyl(methyl)silane moieties. The presence of fluorine atoms and bulky tert-butyl groups imparts distinct chemical characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] typically involves multi-step organic reactions. The process begins with the preparation of the tetrafluorophenylene intermediates, followed by their coupling with boranetriyl groups under controlled conditions. The final step involves the introduction of di-tert-butyl(methyl)silane groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the boranetriyl core or the phenylene groups.
Substitution: The fluorine atoms and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing advanced materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] involves its interaction with molecular targets through its boranetriyl and phenylene groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s fluorine atoms and bulky tert-butyl groups play a crucial role in its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
[Boranetriyltris(phenylene)]tris[di-tert-butyl(methyl)silane]: Lacks the fluorine atoms, resulting in different reactivity and applications.
[Boranetriyltris(3,4,5,6-tetrachloro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]: Contains chlorine atoms instead of fluorine, affecting its chemical properties.
Uniqueness
The presence of fluorine atoms in [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] imparts unique electronic and steric effects, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions.
Properties
CAS No. |
305364-67-4 |
|---|---|
Molecular Formula |
C45H63BF12Si3 |
Molecular Weight |
927.0 g/mol |
IUPAC Name |
[2-bis[2-[ditert-butyl(methyl)silyl]-3,4,5,6-tetrafluorophenyl]boranyl-3,4,5,6-tetrafluorophenyl]-ditert-butyl-methylsilane |
InChI |
InChI=1S/C45H63BF12Si3/c1-40(2,3)59(19,41(4,5)6)37-22(25(47)28(50)31(53)34(37)56)46(23-26(48)29(51)32(54)35(57)38(23)60(20,42(7,8)9)43(10,11)12)24-27(49)30(52)33(55)36(58)39(24)61(21,44(13,14)15)45(16,17)18/h1-21H3 |
InChI Key |
LTCAWPMVTJUKRC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)(C2=C(C(=C(C(=C2[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)C3=C(C(=C(C(=C3[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


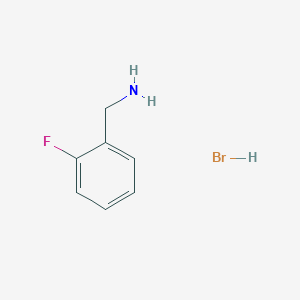
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
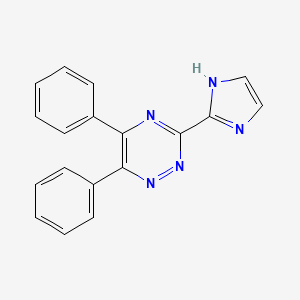
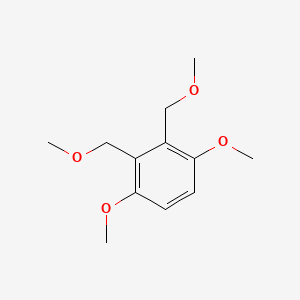
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
